Bienvenue dans la boutique en ligne BenchChem!

APH199

D4 receptor binding affinity radioligand competition Ki comparison

APH199 is a synthetic, small-molecule dopamine D4 receptor (DRD4) agonist belonging to the benzyl phenylsemicarbazide chemotype. It was designed to occupy the extended binding pocket (EBP) of the D4 receptor with a conformationally flexible 1-benzyl-1-phenylsemicarbazide substructure.

Molecular Formula C28H35N5O2
Molecular Weight 473.621
Cat. No. B1192170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPH199
SynonymsAPH199;  APH-199;  APH 199; 
Molecular FormulaC28H35N5O2
Molecular Weight473.621
Structural Identifiers
SMILESO=C(NN(CC1=CC=CC=C1)C2=CC=CC=C2)NCCCN3CCN(C4=CC=CC=C4OC)CC3
InChIInChI=1S/C28H35N5O2/c1-35-27-16-9-8-15-26(27)32-21-19-31(20-22-32)18-10-17-29-28(34)30-33(25-13-6-3-7-14-25)23-24-11-4-2-5-12-24/h2-9,11-16H,10,17-23H2,1H3,(H2,29,30,34)
InChIKeyQAESTHCUZJPQGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

APH199: A G-Protein-Biased Dopamine D4 Receptor Agonist with Sub-Nanomolar Affinity and High Subtype Selectivity for Scientific Procurement


APH199 is a synthetic, small-molecule dopamine D4 receptor (DRD4) agonist belonging to the benzyl phenylsemicarbazide chemotype. It was designed to occupy the extended binding pocket (EBP) of the D4 receptor with a conformationally flexible 1-benzyl-1-phenylsemicarbazide substructure. APH199 exhibits sub-nanomolar binding affinity for the D4.4 receptor variant (Ki = 0.25 nM) and high subtype selectivity over D2L (320-fold) and D3 (710-fold) receptors [1]. Functionally, APH199 acts as a full agonist at D4 and demonstrates significant bias toward G protein activation over β-arrestin recruitment compared to the reference agonist quinpirole, with a calculated bias factor of 4.9 [2].

Why In-Class Dopamine D4 Agonists Cannot Substitute for APH199 in Scientific Applications


Dopamine D4 receptor agonists are not interchangeable tools. Compounds such as A-412997, Ro10-5824, and PD168077 each display distinct affinity, selectivity, efficacy, and signaling bias profiles that directly influence experimental outcomes. APH199 differentiates itself through an integrated profile—sub-nanomolar affinity (Ki = 0.25 nM), full agonism, and a quantified G protein bias factor of 4.9—that is not simultaneously present in any single comparator [1]. Moreover, minor structural modifications to the benzyl phenylsemicarbazide scaffold of APH199 can shift bias factors across a range from 1 to over 300, demonstrating that even close analogs cannot be assumed to reproduce the signaling properties of APH199 [2]. Substitution without verification risks introducing uncontrolled variables in receptor pharmacology and behavioral studies.

APH199 Quantitative Differential Evidence Guide: Comparator-Based Data for Scientific Selection


D4 Receptor Binding Affinity: APH199 vs. Key In-Class D4 Agonists

APH199 (17) demonstrates a Ki of 0.25 nM at the human D4.4 receptor, representing a 20- to 36-fold higher binding affinity compared to widely used D4 agonists A-412997 (Ki = 7.9 nM at human D4.4), Ro10-5824 (Ki = 5.2 nM), and PD168077 (Ki = 9 nM) [1]. This sub-nanomolar affinity places APH199 among the highest-affinity D4 agonists reported to date, enabling receptor occupancy at lower concentrations and reducing the potential for off-target binding at higher dosing ranges.

D4 receptor binding affinity radioligand competition Ki comparison

G Protein Signaling Bias: APH199 vs. Quinpirole in Head-to-Head Functional Assays

In a direct head-to-head comparison using HEK cells expressing D4 receptors, APH199 exhibits a bias factor of 4.9 toward G protein-mediated signaling over β-arrestin recruitment, relative to quinpirole used as the reference unbiased agonist [1][2]. This bias factor is derived from the ratio of potencies in the G protein activation assay (GTPγS or Gi-mediated signaling) versus the β-arrestin recruitment assay. Quinpirole, by definition, has a bias factor of 1.0 in this system. The G protein bias of APH199 indicates preferential activation of Gi/o protein cascades, which may produce distinct downstream cellular and behavioral outcomes compared to balanced or β-arrestin-biased D4 agonists.

biased agonism G protein bias β-arrestin recruitment functional selectivity

D3/D4 Subtype Selectivity: APH199 Demonstrates Superior D3 Discrimination vs. Ro10-5824

APH199 exhibits a D3/D4.4 selectivity ratio of 710, meaning it binds D4 with 710-fold higher affinity than D3 [1]. In contrast, the widely used D4 partial agonist Ro10-5824 displays only ~250-fold selectivity for D4 over D3 . This ~2.8-fold improvement in D3 discrimination is critical for experiments conducted in brain regions or cell types where D3 and D4 receptors are co-expressed, as lower selectivity compounds may produce confounding effects through D3 receptor activation at higher concentrations.

D3 selectivity subtype selectivity dopamine receptor selectivity ratio

Full Agonist Efficacy at D4: APH199 vs. Ro10-5824 Partial Agonist Profile

APH199 is characterized as a full agonist at the D4 receptor in functional assays [1], whereas Ro10-5824 is a partial agonist with an EC50 of 205 nM and sub-maximal efficacy . Full agonism is essential for studies aiming to probe the maximal signaling capacity of D4 receptors, as partial agonists produce only a fraction of the maximal response and can even act as functional antagonists in systems with high receptor reserve or endogenous tone. The full agonist profile of APH199 ensures complete pathway activation, enabling unambiguous interpretation of D4-mediated pharmacological effects.

full agonist partial agonist intrinsic efficacy D4 receptor activation

Unique Benzyl Phenylsemicarbazide Chemotype Enabling Biased Signaling

Unlike conventional D4 ligands that rely on an arylpiperazine-derived primary recognition motif connected to a lipophilic moiety via an aliphatic linker, APH199 employs a 1-benzyl-1-phenylsemicarbazide substructure that fills the extended binding pocket (EBP) of the D4 receptor in a conformationally flexible manner [1]. This chemotype is the first in its class demonstrated to confer G protein bias at D4 (bias factor 4.9), and subsequent SAR studies revealed that structural modifications to this scaffold can tune bias factors across an extraordinary range from 1 to over 300, with activation levels varying from 15% to over 98% relative to quinpirole [2]. This establishes the benzyl phenylsemicarbazide scaffold as a privileged and tunable chemotype for biased D4 agonism.

benzyl phenylsemicarbazide biased signaling scaffold structure-activity relationship EBP

Highest-Value Application Scenarios for APH199 Based on Verified Differentiation Evidence


Dissecting G Protein-Dependent vs. β-Arrestin-Dependent D4 Signaling in Recombinant and Native Systems

APH199, with its validated bias factor of 4.9 toward G protein activation, serves as a critical pharmacological tool for isolating G protein-mediated D4 signaling pathways from β-arrestin-mediated pathways [1]. This application is particularly valuable in neuronal and glial cell models where D4 receptors couple to multiple downstream effectors. By comparing APH199 responses with those of balanced agonists (e.g., quinpirole) or β-arrestin-biased D4 ligands, researchers can assign specific functional outcomes to distinct signaling branches. The high affinity (Ki = 0.25 nM) ensures reliable receptor engagement at low concentrations, minimizing non-specific effects [2].

Medicinal Chemistry Campaigns Targeting Biased D4 Agonism Using the Benzyl Phenylsemicarbazide Scaffold

APH199 represents the founding member of the benzyl phenylsemicarbazide chemotype, a scaffold demonstrated to support biased D4 agonism tunable across a >300-fold bias factor range [1]. Structure-activity relationship (SAR) studies based on APH199 have yielded analogs with diverse bias profiles (activation range: 15% to >98% relative to quinpirole), making APH199 an essential reference compound for any medicinal chemistry program targeting functionally selective D4 agonists. The scaffold's conformational flexibility and synthetic tractability offer multiple vectors for chemical modification while maintaining D4 subtype selectivity [2].

High-Selectivity D4 Receptor Labeling and Occupancy Studies in Native Tissues with Co-Expressed D3 Receptors

With a D3/D4.4 selectivity ratio of 710, APH199 provides a superior experimental window compared to Ro10-5824 (250-fold D3 selectivity) for studies in brain regions where D3 and D4 receptors are co-expressed, such as the nucleus accumbens, prefrontal cortex, and hippocampus [1]. This enhanced selectivity, combined with sub-nanomolar affinity, makes APH199 suitable for receptor occupancy assays, autoradiography, and competition binding studies where unambiguous D4 receptor identification is paramount and D3 receptor cross-reactivity would confound interpretation [2].

In Vivo Behavioral Pharmacology Requiring Full D4 Agonism with Defined Pharmacokinetic Administration Routes

APH199 has been behaviorally characterized in mice and rats via intraperitoneal administration (0.1–5 mg/kg), demonstrating mild anxiolytic and antidepressant-like effects in the elevated plus maze and forced swim test, while also revealing a dissociable pro-psychotic response in amphetamine-sensitized rats [1]. This in vivo pharmacological dataset provides a foundational reference for investigators planning behavioral studies with a D4 full agonist, offering a documented dose range and behavioral endpoint profile against which new experiments can be benchmarked. Researchers should note the compound's aggravation of amphetamine-induced hyperactivity when designing psychosis-related models [1].

Quote Request

Request a Quote for APH199

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.